- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77

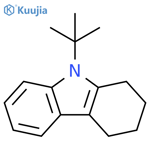

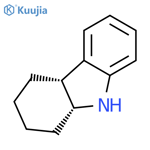

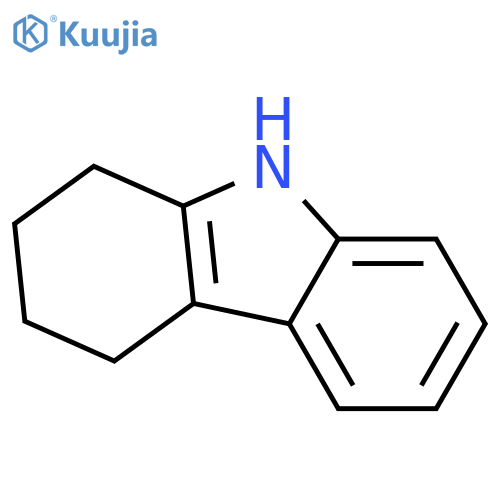

Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure

Nome del prodotto:2,3,4,9-tetrahydro-1H-carbazole

2,3,4,9-tetrahydro-1H-carbazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,3,4,9-Tetrahydro-1H-carbazole

- 1,2,3,4-Tetyahydrocarbazole

- 1,2,3,4-Tetrahydrocarbazole

- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)

- 1,2,3,4-Tetrahydro-9H-carbazole

- 1H-Indole, 2,3-(1,4-butanediyl)-

- 2,3-Tetramethylene-1H-indole

- 2,3-Tetramethyleneindole

- 5,6,7,8-Tetrahydro-9H-carbazole

- NSC 17329

- Tetrahydrocarbazole

- 5,6,7,8-Tetrahydrocarbazole

- 1H-Carbazole, 2,3,4,9-tetrahydro-

- Carbazole, 1,2,3,4-tetrahydro-

- CARBAZOLE, 5,6,7,8-TETRAHYDRO-

- 8ZLK0TSX93

- XKLNOVWDVMWTOB-UHFFFAOYSA-N

- 5,6,7,8,9-pentahydro-4aH-carbazole

- tetrahydocarbazole

- PubChem9948

- 1,2,3,4,-TETRAHYDROCARBAZOLE

- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)

- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)

- NCGC00186306-01

- DTXSID00240969

- BAA77586

- MFCD00004959

- SR-01000424125-1

- 1234-THC

- W-100206

- STK394140

- 2,3Tetramethyleneindole

- Q27271250

- ALBB-017903

- EU-0070508

- T1006

- UNII-8ZLK0TSX93

- EINECS 213-385-7

- EN300-82532

- F1918-0039

- NSC-17329

- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE

- DTXCID80163460

- 1.2.3.4-Tetrahydrocarbazole

- 1HCarbazole, 2,3,4,9tetrahydro (9CI)

- 2,3,4,9Tetrahydro1Hcarbazole

- 5-20-07-00468 (Beilstein Handbook Reference)

- NS00040254

- F0832-0099

- SY033427

- CARBAZOLE,1,2,3,4-TETRAHYDRO

- 5,7,8-Tetrahydrocarbazole

- NSC17329

- 5,6,7,8Tetrahydrocarbazole

- 1H-Carbazole,3,4,9-tetrahydro-

- AKOS000271191

- BRN 0133771

- SCHEMBL104598

- Carbazole, 5,6,7,8tetrahydro

- 1,2,3,4-Tetrahydrocarbazole, 99%

- AB-337/25021010

- CHEMBL1911317

- Carbazole,2,3,4-tetrahydro-

- 942-01-8

- 1H-Indole,3-(1,4-butanediyl)-

- 2,3,4,9-Tetrahydro-1H-carbazole #

- WLN: T B656 HM&&TJ

- Carbazole, 1,2,3,4tetrahydro

- 1,3,4-Tetrahydrocarbazole

- SR-01000424125

- CS-W004910

- Carbazole,6,7,8-tetrahydro-

- HMS1651H10

- Carbazole, 1,2,3,4tetrahydro (8CI)

- 2,3Tetramethylene1Hindole

- AC-11745

- 1HCarbazole, 2,3,4,9tetrahydro

- DB-057479

- 1HIndole, 2,3(1,4butanediyl)

- 2,3,4,9-tetrahydro-1H-carbazole

-

- MDL: MFCD00004959

- Inchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2

- Chiave InChI: XKLNOVWDVMWTOB-UHFFFAOYSA-N

- Sorrisi: C1C=C2NC3CCCCC=3C2=CC=1

- BRN: 0133771

Proprietà calcolate

- Massa esatta: 171.10500

- Massa monoisotopica: 171.104799

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 13

- Conta legami ruotabili: 0

- Complessità: 190

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 15.8

- Conta Tautomer: niente

- XLogP3: 3.3

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.1459 (rough estimate)

- Punto di fusione: 117.0 to 121.0 deg-C

- Punto di ebollizione: 186°C/10mmHg(lit.)

- Punto di infiammabilità: 325-330°C

- Indice di rifrazione: 1.6544 (estimate)

- Coefficiente di ripartizione dell'acqua: Insoluble in water. Solubility in methanol (almost transparency).

- PSA: 15.79000

- LogP: 3.04670

- Pressione di vapore: 0.0±0.7 mmHg at 25°C

- Solubilità: Non determinato

2,3,4,9-tetrahydro-1H-carbazole Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H303-H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S37/39

- RTECS:FE6300000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:4° CStore...,-4℃Store...Meglio

2,3,4,9-tetrahydro-1H-carbazole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2,3,4,9-tetrahydro-1H-carbazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB133162-25 g |

1,2,3,4-Tetrahydrocarbazole, 99%; . |

942-01-8 | 99% | 25 g |

€101.70 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |

2,3,4,9-Tetrahydro-1H-carbazole |

942-01-8 | 100g |

¥496.0 | 2021-09-07 | ||

| Enamine | EN300-82532-0.5g |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-82532-50.0g |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95.0% | 50.0g |

$127.0 | 2025-03-21 | |

| Life Chemicals | F1918-0039-5μmol |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 5μl |

$63.0 | 2023-07-07 | |

| Life Chemicals | F1918-0039-25mg |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 25mg |

$109.0 | 2023-07-07 | |

| Life Chemicals | F1918-0039-40mg |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 90%+ | 40mg |

$140.0 | 2023-07-07 | |

| OTAVAchemicals | 7010090010-100MG |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 95% | 100MG |

$52 | 2023-06-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |

2,3,4,9-tetrahydro-1H-carbazole |

942-01-8 | 99% | 25G |

586.87 | 2021-05-17 | |

| Apollo Scientific | OR11239-100g |

1,2,3,4-Tetrahydrocarbazole |

942-01-8 | 98+% | 100g |

£48.00 | 2025-02-19 |

2,3,4,9-tetrahydro-1H-carbazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Acetic acid

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C

Riferimento

- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824

Synthetic Routes 3

Condizioni di reazione

1.1 140 h, 2.5 MPa

Riferimento

- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C

Riferimento

- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C

Riferimento

- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C

Riferimento

- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C

Riferimento

- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C

Riferimento

- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt

Riferimento

- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux

Riferimento

- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux

1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux

1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux

Riferimento

- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux

Riferimento

- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101

Synthetic Routes 18

Condizioni di reazione

1.1 120 °C

Riferimento

- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001

Synthetic Routes 19

Condizioni di reazione

1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h

Riferimento

- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C

Riferimento

- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

2,3,4,9-tetrahydro-1H-carbazole Raw materials

- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-

- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-

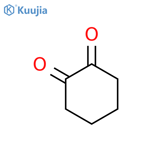

- cyclohexane-1,2-dione

- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole

- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione

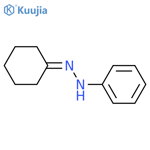

- Cyclohexanone phenylhydrazone

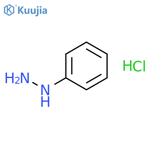

- Phenylhydrazine Hydrochloride (1:1)

2,3,4,9-tetrahydro-1H-carbazole Preparation Products

2,3,4,9-tetrahydro-1H-carbazole Letteratura correlata

-

1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118

-

Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350

-

Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197

-

Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910

-

Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25

942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) Prodotti correlati

- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)

- 53716-49-7(Carprofen)

- 86-79-3(2-Hydroxycarbazole)

- 194-59-2(7H-Dibenzoc,gcarbazole)

- 52602-39-8(4-Hydroxy Carbazole)

- 2171857-99-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid)

- 2229686-11-5(methyl 5-(3-hydroxyprop-1-en-1-yl)thiophene-2-carboxylate)

- 1795190-59-8(3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-1-(naphthalen-2-yl)urea)

- 338417-19-9(5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole)

- 1353856-02-6(2-(3-chlorophenyl)-1,3-thiazol-4-amine)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-01-8)1,2,3,4-Tetrahydrocarbazole

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

Purezza:99%/99%

Quantità:500g/1kg

Prezzo ($):219.0/436.0